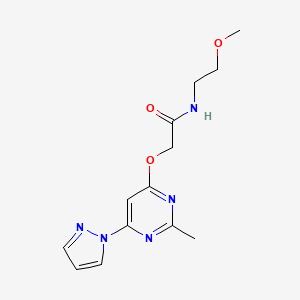

N-(2-methoxyethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

N-(2-Methoxyethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 2 and a pyrazole ring at position 4. The acetamide side chain includes a 2-methoxyethyl group, which enhances solubility and bioavailability.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-10-16-11(18-6-3-4-15-18)8-13(17-10)21-9-12(19)14-5-7-20-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTPKEDEVSBLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCCOC)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Synthesis of the pyrimidine ring: This involves the condensation of a suitable amidine with a β-ketoester.

Coupling of the pyrazole and pyrimidine rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the methoxyethyl group: This can be done via nucleophilic substitution using 2-methoxyethanol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions may target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydro derivatives of the pyrazole or pyrimidine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules:

*Calculated based on molecular formula.

- Its 84% synthesis yield reflects efficient thioether formation using Lawesson reagent .

- Goxalapladib : The methoxyethyl group is retained, but the larger naphthyridine core and trifluoromethyl biphenyl substituent increase molecular weight, likely affecting pharmacokinetics (e.g., prolonged half-life but reduced solubility) .

Pharmacological Profiles

- Epirimil : Demonstrated efficacy in in silico and in vivo anticonvulsant models, with molecular docking suggesting interactions with voltage-gated sodium channels .

- Goxalapladib : Targets atherosclerosis via phospholipase A2 inhibition, highlighting the role of methoxyethyl groups in optimizing interactions with hydrophobic enzyme pockets .

Biological Activity

N-(2-methoxyethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesizing information from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring with a pyrazole substitution, linked through an ether bond to an acetamide group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Pyrazole derivatives, including those related to the compound , have been shown to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies show that certain derivatives can inhibit cytokine production and reduce inflammation in animal models. For instance, compounds exhibiting high inhibitory activity against TNF-α and IL-6 have been identified, which are crucial mediators in inflammatory responses .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on similar pyrazole-containing compounds indicates their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Study 1: Antimicrobial Efficacy

A study evaluated several pyrazole derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5b | 10 | Antibacterial |

| 6a | 15 | Antifungal |

Study 2: Anti-inflammatory Effects

In an investigation into anti-inflammatory effects, a series of pyrazole derivatives were tested using carrageenan-induced edema models. The most potent compounds demonstrated significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug.

| Compound | % Edema Reduction | Standard Comparison |

|---|---|---|

| 4 | 76% | Indomethacin (80%) |

| 16 | 85% | Indomethacin (80%) |

Study 3: Anticancer Potential

A recent study focused on the anticancer activity of similar pyrazole derivatives. The compounds were tested against various cancer cell lines, revealing IC50 values that indicate effective cytotoxicity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 12m | 5 | MCF-7 (Breast) |

| 12q | 8 | A549 (Lung) |

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase enzymes (COX), which play a key role in inflammation.

- Receptor Interaction : Compounds may interact with various receptors involved in inflammatory pathways, leading to reduced cytokine production.

- Apoptosis Induction : The structural characteristics allow for potential interactions with cellular pathways that regulate apoptosis in cancer cells.

Q & A

Basic: What are the standard synthetic routes for N-(2-methoxyethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide?

The synthesis typically involves multi-step protocols:

Substitution Reactions : Reacting pyrimidine derivatives with pyrazole under alkaline conditions to introduce the pyrazol-1-yl moiety .

Condensation : Using condensing agents (e.g., DCC or EDC) to couple intermediates like 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid with N-(2-methoxyethyl)amine .

Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final product .

Key Considerations : Solvent choice (DMF or ethanol) and temperature control (room temp to 80°C) are critical for yield optimization .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

The ICReDD approach integrates quantum chemical calculations and experimental feedback to:

- Predict reaction pathways and transition states.

- Screen catalysts (e.g., K₂CO₃) and solvents via free-energy landscapes.

- Reduce trial-and-error experimentation by 30–50% .

Example : Density Functional Theory (DFT) can model the nucleophilic substitution at the pyrimidine C-4 position to prioritize reagents like NaH or DBU .

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H/¹³C NMR to confirm methoxyethyl (–OCH₂CH₂O–), pyrimidine (δ 8.2–8.5 ppm), and acetamide (δ 2.1 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 375.15) .

- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?

- Comparative SAR : Test analogs with varying substituents (e.g., methyl vs. ethyl on pyrimidine) in in vitro assays (e.g., kinase inhibition).

- Statistical Analysis : Use multivariate regression to isolate key structural contributors (e.g., methoxyethyl enhances solubility but reduces target affinity) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to explain discrepancies (e.g., steric clashes with bulky substituents) .

Basic: What in vitro assays are suitable for evaluating biological activity?

- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence polarization .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Binding Affinity : Surface Plasmon Resonance (SPR) to measure KD values .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

- Rodent Models : Administer compound (10 mg/kg, IV/PO) to Wistar rats for bioavailability (%F) and half-life (t₁/₂) calculation.

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) .

- Toxicology : Histopathology and serum biomarkers (ALT/AST) after 28-day repeated dosing .

Basic: How to handle hygroscopicity and stability during storage?

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials.

- Stabilizers : Add desiccants (silica gel) to avoid hydrolysis of the acetamide group .

Advanced: What strategies improve regioselectivity in modifying the pyrimidine core?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the pyrazole N-H during functionalization .

- Directed C–H Activation : Pd-catalyzed coupling at C-2/C-6 positions with directing groups (e.g., pyridinyl) .

Basic: How to validate synthetic intermediates with conflicting spectral data?

- 2D NMR : HSQC and HMBC to resolve overlapping signals (e.g., pyrimidine vs. pyrazole protons) .

- X-ray Crystallography : Single-crystal analysis for ambiguous stereochemistry .

Advanced: Can molecular docking predict off-target interactions for this compound?

- Target Libraries : Screen against >500 human proteins (e.g., ChEMBL) using AutoDock Vina.

- False Positives : Validate with orthogonal assays (e.g., thermal shift assays for protein stabilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.